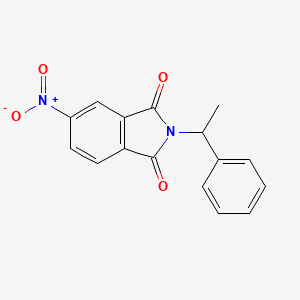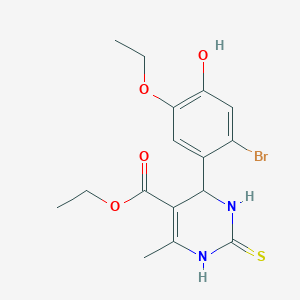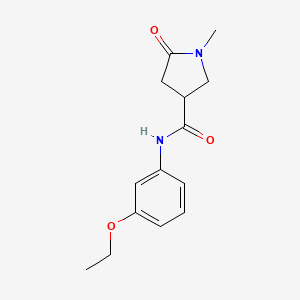![molecular formula C20H28N4O2S B4146409 2-[5-(2-hydroxypropyl)-4-methyl(1,2,4-triazol-3-ylthio)]-1-(1,2,3,4,5,6,7,8,9-nonahydro-4aH-carbazol-9-yl)ethan-1-one](/img/structure/B4146409.png)
2-[5-(2-hydroxypropyl)-4-methyl(1,2,4-triazol-3-ylthio)]-1-(1,2,3,4,5,6,7,8,9-nonahydro-4aH-carbazol-9-yl)ethan-1-one
Overview
Description
2-[5-(2-hydroxypropyl)-4-methyl(1,2,4-triazol-3-ylthio)]-1-(1,2,3,4,5,6,7,8,9-nonahydro-4aH-carbazol-9-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a carbazole moiety, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-hydroxypropyl)-4-methyl(1,2,4-triazol-3-ylthio)]-1-(1,2,3,4,5,6,7,8,9-nonahydro-4aH-carbazol-9-yl)ethan-1-one typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Thioether Formation: The thioether linkage is formed by reacting the carbazole derivative with a suitable thiol compound.
Final Assembly: The final step involves the coupling of the triazole-thioether intermediate with a propanol derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-hydroxypropyl)-4-methyl(1,2,4-triazol-3-ylthio)]-1-(1,2,3,4,5,6,7,8,9-nonahydro-4aH-carbazol-9-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The thioether linkage allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propanol group yields aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[5-(2-hydroxypropyl)-4-methyl(1,2,4-triazol-3-ylthio)]-1-(1,2,3,4,5,6,7,8,9-nonahydro-4aH-carbazol-9-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-[5-(2-hydroxypropyl)-4-methyl(1,2,4-triazol-3-ylthio)]-1-(1,2,3,4,5,6,7,8,9-nonahydro-4aH-carbazol-9-yl)ethan-1-one involves interaction with molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates and inhibiting enzyme activity. The carbazole moiety may interact with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-2-butanol: Similar structure with a butanol group instead of propanol.
1-(4-methyl-5-{[2-(1,2,3,4,5,6,7,8-octahydro-9H-carbazol-9-yl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-2-ethanol: Contains an ethanol group instead of propanol.
Uniqueness
The uniqueness of 2-[5-(2-hydroxypropyl)-4-methyl(1,2,4-triazol-3-ylthio)]-1-(1,2,3,4,5,6,7,8,9-nonahydro-4aH-carbazol-9-yl)ethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[5-(2-hydroxypropyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-13(25)11-18-21-22-20(23(18)2)27-12-19(26)24-16-9-5-3-7-14(16)15-8-4-6-10-17(15)24/h13,25H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCFJMBQZCROEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NN=C(N1C)SCC(=O)N2C3=C(CCCC3)C4=C2CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-cyclohexyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4146326.png)
![1-{2-[2-(4-ethyl-1-piperazinyl)ethoxy]phenyl}-1-propanone oxalate](/img/structure/B4146333.png)

![N-[(4-methylphenyl)(pyridin-4-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4146343.png)
![2-(benzylthio)-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4146351.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dimethylacetamide](/img/structure/B4146358.png)
![4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4146360.png)
![5-chloro-8-[4-(2-fluorophenoxy)butoxy]quinoline](/img/structure/B4146382.png)

![1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4146393.png)
![3-allyl-2-[(3-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4146396.png)

![5-Chloro-7-[(4-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4146410.png)
![3-[3-(2-Methoxyphenoxy)propyl]quinazolin-4-one](/img/structure/B4146426.png)
